molecular formula C14H21BO4S B2854220 Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate CAS No. 1620318-41-3

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate

Cat. No.: B2854220
CAS No.: 1620318-41-3
M. Wt: 296.19
InChI Key: QFDKZHPJLDBLKP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is an organoboron compound featuring a thiophene ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate typically involves the following steps:

    Borylation of Thiophene: The thiophene ring is first functionalized with a boronate ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

    Esterification: The resulting boronated thiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

    Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acid derivatives.

    Suzuki Coupling: Biaryl or vinyl-thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling.

    Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry

    Electronics: Utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: Employed as a ligand or catalyst in various industrial chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of bioconjugates or in catalysis. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s utility in materials science and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki coupling reactions.

    Thiophene-2-boronic Acid: A simpler boronic acid derivative of thiophene.

    Ethyl 2-(5-bromothiophen-2-yl)acetate: A brominated analogue used in similar synthetic applications.

Uniqueness

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is unique due to the presence of both the boronate ester and the ethyl acetate groups, which provide dual functionality. This allows for a wider range of chemical transformations and applications compared to simpler boronic acid derivatives or thiophene compounds.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-6-17-12(16)9-10-7-8-11(20-10)15-18-13(2,3)14(4,5)19-15/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDKZHPJLDBLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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